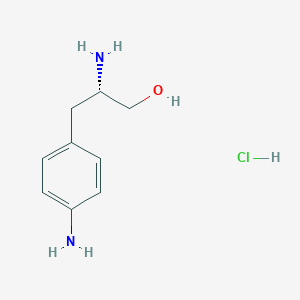![molecular formula C8H10N4 B13025666 2-{Pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine](/img/structure/B13025666.png)
2-{Pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine is a compound that belongs to the class of fused heterocycles. This compound is notable for its presence in several kinase inhibitors and nucleoside drugs, making it a significant molecule in medicinal chemistry . The structure of this compound includes a pyrrolo[2,1-f][1,2,4]triazine core, which is known for its biological activity and versatility in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives can be achieved through various methods. Some of the common synthetic routes include:
Synthesis from Pyrrole Derivatives: This method involves the cyclization of pyrrole derivatives with appropriate reagents to form the triazine ring.
Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the desired triazine structure.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium salts, which then react with nucleophiles to form the triazine ring.
Multistep Synthesis: This approach involves multiple steps, including the formation of intermediate compounds that eventually lead to the desired triazine structure.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Industrial Production Methods
Industrial production of pyrrolo[2,1-f][1,2,4]triazine derivatives often involves optimizing the above synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-{Pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazine ring or other functional groups in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Aplicaciones Científicas De Investigación
2-{Pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-{Pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, in cancer therapy, the compound acts as a kinase inhibitor, targeting specific kinases involved in cell proliferation and survival . The triazine ring structure allows for strong binding to the active sites of these kinases, thereby inhibiting their activity and preventing cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
Avapritinib: A kinase inhibitor containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug with a similar triazine core.
Brivanib Alaninate: An antitumorigenic drug with a related structure.
BMS-690514: An EGFR inhibitor in clinical trials.
Uniqueness
2-{Pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine is unique due to its versatile triazine ring structure, which allows for strong interactions with various biological targets. This versatility makes it a valuable compound in drug design and development .
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2-pyrrolo[2,1-f][1,2,4]triazin-5-ylethanamine |
InChI |
InChI=1S/C8H10N4/c9-3-1-7-2-4-12-8(7)5-10-6-11-12/h2,4-6H,1,3,9H2 |
Clave InChI |
JXIASLGVMJWDEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C1CCN)C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


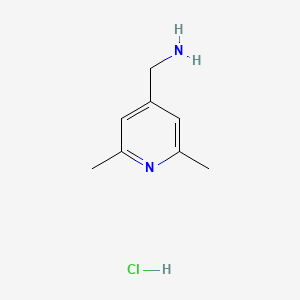
![(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13025589.png)
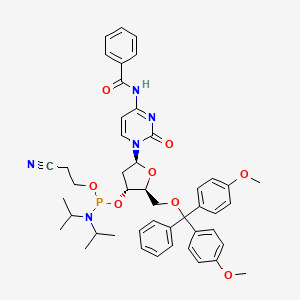
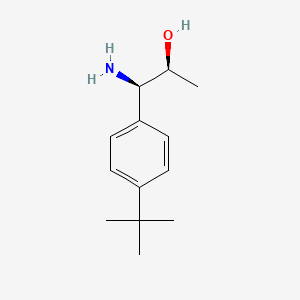
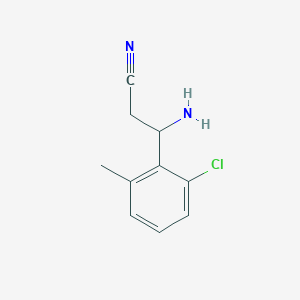
![3-[4-(Boc-amino)phenoxy]azetidine](/img/structure/B13025619.png)
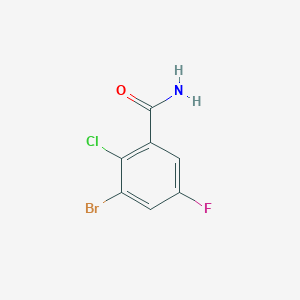
![B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid](/img/structure/B13025640.png)
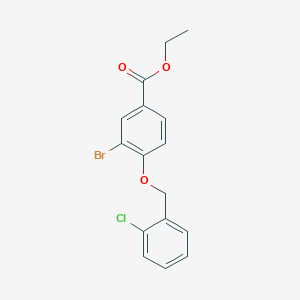
![tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13025654.png)
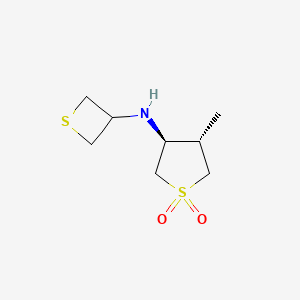
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylicacid](/img/structure/B13025673.png)
![1,6-Dimethyl-3-(4-morpholinophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025689.png)
